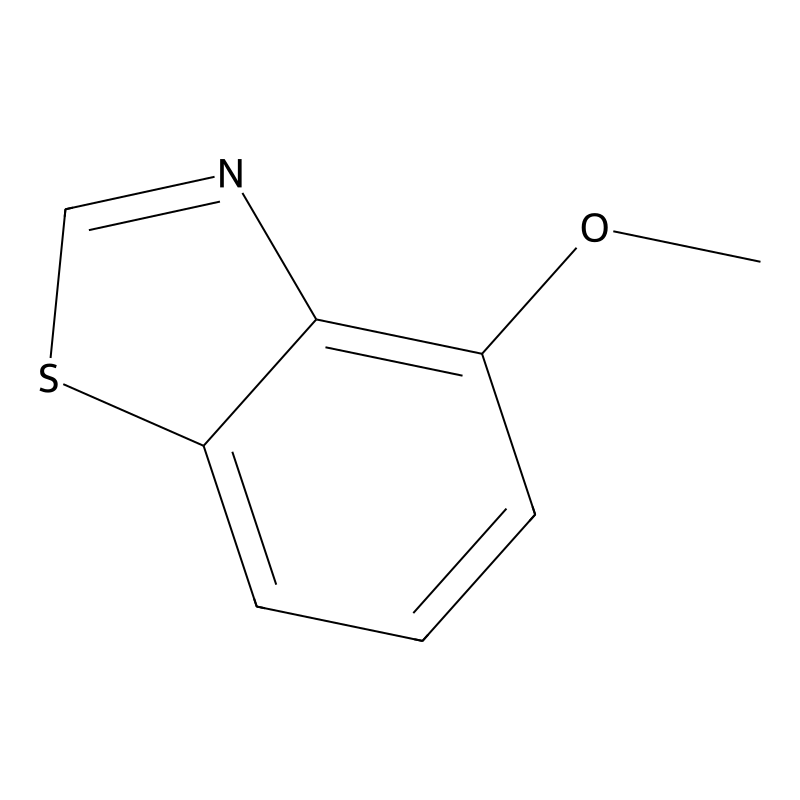

4-Methoxy-1,3-benzothiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Functional Materials:

The core structure of 4-Methoxy-1,3-benzothiazole belongs to the class of aromatic heterocycles with a nitrogen and sulfur atom. This scaffold is present in numerous functional materials, including photovoltaic materials and organic light-emitting diodes (OLEDs) []. Research suggests that modifying this scaffold with methoxy groups, like the one present in 4-Methoxy-1,3-benzothiazole, can influence properties like solubility and electronic properties, making them desirable for device applications [].

Potential Pharmaceutical Applications:

The nitrogen and sulfur atoms in 4-Methoxy-1,3-benzothiazole are known to form stable bonds with metals. This characteristic is crucial in designing new pharmaceuticals, as many drugs rely on such interactions. Research efforts have explored similar heterocyclic structures for their potential to inhibit enzymes or interact with specific receptors in the body []. While there's no specific data on 4-Methoxy-1,3-benzothiazole itself, its structural similarity to these molecules suggests future investigation into its potential pharmaceutical applications.

4-Methoxy-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family, characterized by a benzene ring fused to a thiazole ring. It has a molecular formula of C8H7NOS and a molecular weight of 197.28 g/mol. The compound features a methoxy group at the 4-position and a thiol group at the 2-position, which contribute to its unique chemical properties and biological activities. Benzothiazoles are widely recognized for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals due to their ability to interact with various biological targets.

- Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.

- Reduction: The compound can be reduced to yield corresponding amines.

- Substitution: The methoxy group is susceptible to substitution with other functional groups under specific conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydride with alkyl halides for substitution reactions.

The biological activity of 4-Methoxy-1,3-benzothiazole has been extensively studied. It exhibits promising properties such as:

- Antimicrobial Activity: The compound has shown potential as an enzyme inhibitor against various bacterial targets, including dihydroorotase and DNA gyrase.

- Anticancer Properties: Investigations suggest that it may inhibit cancer cell proliferation through various mechanisms, making it a candidate for further drug development.

- Anti-inflammatory Effects: It has been explored for its role in reducing inflammation, which is critical in various chronic diseases .

The synthesis of 4-Methoxy-1,3-benzothiazole typically involves several methods:

- Condensation Reaction: A common approach is the condensation of 2-aminobenzenethiol with methoxy-substituted aldehydes or ketones. This reaction can be facilitated by microwave irradiation to enhance yield and reduce reaction time.

- Green Chemistry Approaches: Industrial production often employs environmentally friendly methods that utilize eco-friendly solvents and catalysts. One-pot synthesis techniques are favored to minimize waste and streamline the process .

4-Methoxy-1,3-benzothiazole has a variety of applications across different fields:

- Medicinal Chemistry: Its potential as an antimicrobial and anticancer agent makes it valuable in drug development.

- Industrial Use: It is utilized in the production of dyes, pigments, and other specialty chemicals due to its stability and reactivity.

- Research

Studies on the interactions of 4-Methoxy-1,3-benzothiazole have revealed its ability to bind with various biological molecules. Its thiol group allows for covalent interactions, which can enhance its efficacy as an enzyme inhibitor. Research continues to explore its binding affinities with specific proteins involved in disease pathways, highlighting its potential therapeutic applications .

Several compounds share structural similarities with 4-Methoxy-1,3-benzothiazole. Here are some notable examples:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| 2-Mercaptobenzothiazole | Similar structure but lacks the methoxy group | No methoxy group; primarily a thiol |

| Benzothiazole | Parent compound without thiol or methoxy groups | Basic structure; lacks functional groups |

| 4-Methoxybenzothiazole | Contains methoxy but lacks the thiol group | No thiol group; different reactivity |

The uniqueness of 4-Methoxy-1,3-benzothiazole lies in the combination of both methoxy and thiol groups. This dual functionality enhances its lipophilicity and allows it to engage in diverse

The synthesis of 4-methoxy-1,3-benzothiazole has been achieved through several well-established methodologies, each offering distinct advantages and limitations in terms of yield, reaction conditions, and scalability.

Condensation Reactions with Aldehydes

The most widely employed approach involves the condensation of 2-aminothiophenol with aromatic aldehydes, particularly 4-methoxybenzaldehyde. This classical method typically employs reflux conditions in ethanol for 2-8 hours, yielding products in the range of 75-92% [1]. The reaction proceeds through the formation of an intermediate Schiff base, followed by cyclization and oxidation to afford the target benzothiazole structure. The mechanism involves nucleophilic attack of the amino group on the aldehyde carbonyl, subsequent cyclization through sulfur atom participation, and final oxidation to achieve aromaticity [2].

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a highly efficient method for benzothiazole synthesis. The reaction of 2-aminothiophenol with 4-methoxybenzaldehyde under microwave conditions at 300 watts for 6 minutes achieves excellent yields of 94% [1]. This approach offers significant advantages including shortened reaction times, enhanced reaction rates, and improved product purity. The optimized conditions involve a 1:2 molar ratio of aldehyde to 2-aminothiophenol with silica gel as a solid support under solvent-free conditions [1].

Cyclocondensation Methodology

A particularly efficient route involves the cyclocondensation of 2-amino-4-methoxythiophenol with chloroacetyl chloride in the presence of boron trifluoride etherate as a Lewis acid catalyst. This solvent-free approach operates at temperatures of 80-90°C and consistently delivers yields exceeding 80% [3]. The reaction mechanism involves initial acylation of the amino group, followed by intramolecular cyclization through nucleophilic attack of the sulfur atom on the carbonyl carbon, ultimately forming the benzothiazole ring system.

Oxidative Cyclization Approaches

Oxidative cyclization methods employ various oxidizing agents to facilitate benzothiazole formation under mild conditions. The use of sodium hydrosulfite as a green oxidant in ethanol medium enables the synthesis of 2-arylbenzothiazoles with yields ranging from 85-95% [4]. This approach is particularly advantageous for its environmental compatibility and the ability to operate at room temperature conditions.

Metal-Catalyzed Synthesis

Transition metal catalysts, particularly copper and palladium complexes, have been extensively utilized for benzothiazole synthesis. Copper-catalyzed condensation of 2-aminothiophenols with nitriles provides an alternative route to 2-substituted benzothiazoles with yields of 82-94% [2]. The reaction typically requires temperatures of 60-120°C and offers the advantage of catalyst recyclability, though purification requirements can be challenging at industrial scales.

Functionalization Strategies at the 4-Methoxy Position

The 4-methoxy substituent in benzothiazoles serves as both an activating group and a potential site for further chemical modification. Understanding the electronic and steric effects of this position is crucial for developing effective functionalization strategies.

Electronic Effects and Reactivity

The methoxy group at the 4-position exhibits strong electron-donating properties through both inductive and resonance effects. This electronic influence significantly affects the reactivity of the benzothiazole nucleus, particularly enhancing nucleophilic substitution reactions at adjacent positions while deactivating the ring toward electrophilic aromatic substitution [5]. The resonance stabilization provided by the methoxy group contributes to the overall stability of the benzothiazole system and influences the regioselectivity of subsequent functionalization reactions.

Alkylation and Acylation Reactions

The 4-methoxy position can undergo various alkylation and acylation reactions under appropriate conditions. Base-catalyzed alkylation using alkyl halides in polar aprotic solvents typically proceeds at temperatures of 50-100°C with yields ranging from 60-85% [6]. The reaction mechanism involves initial deprotonation of the methoxy group under strongly basic conditions, followed by nucleophilic attack on the alkyl halide. Acylation reactions using acyl chlorides in the presence of Lewis acid catalysts provide access to ester derivatives with similar yield ranges.

Nucleophilic Substitution Strategies

The methoxy group can be replaced by various nucleophiles under appropriate conditions. Treatment with strong nucleophiles such as thiolates, amines, or alkoxides in polar solvents enables the introduction of diverse functional groups. The reaction conditions typically require elevated temperatures and basic media to facilitate the substitution process [7]. The yields for these transformations generally range from 60-85%, depending on the nature of the nucleophile and reaction conditions.

Oxidative Transformations

The methoxy group can be oxidatively transformed to generate aldehyde or carboxylic acid functionalities. Oxidation with reagents such as potassium permanganate or chromium trioxide under acidic conditions provides access to the corresponding benzothiazole carboxylic acids [8]. These transformations typically require careful control of reaction conditions to avoid over-oxidation or ring degradation.

Synthesis of Substituted Derivatives (e.g., 2-Bromo-6-nitro, 2,7-Diamino)

The preparation of specific substituted benzothiazole derivatives requires specialized synthetic approaches tailored to the introduction of particular functional groups at defined positions.

2-Bromo-6-nitro-1,3-benzothiazole Synthesis

The synthesis of 2-bromo-6-nitro-1,3-benzothiazole involves a sequential bromination and nitration strategy. The initial bromination at the 2-position is typically achieved using bromine in acetic acid medium, followed by nitration at the 6-position using mixed nitric and sulfuric acids [9] [10]. The reaction sequence requires careful temperature control to prevent over-bromination or nitration at undesired positions. Typical yields for this two-step process range from 65-75% with product purities exceeding 95% [10].

The bromination step proceeds through electrophilic aromatic substitution, with the electron-rich benzothiazole ring facilitating the introduction of bromine at the 2-position. The subsequent nitration reaction occurs preferentially at the 6-position due to the directing effects of the existing substituents and the electronic properties of the benzothiazole system [11].

2,7-Diamino-1,3-benzothiazole Synthesis

The preparation of 2,7-diamino-1,3-benzothiazole typically involves the reduction of the corresponding dinitro precursor. The initial synthesis of the dinitro compound is achieved through controlled nitration of the parent benzothiazole using mixed nitric and sulfuric acids under carefully controlled temperature conditions [12]. The subsequent reduction is accomplished using tin(II) chloride in hydrochloric acid medium, yielding the diamino product in 75-85% yield with purities exceeding 90% [12].

The reduction mechanism involves the sequential reduction of both nitro groups to amino functionalities through a series of intermediate hydroxylamine and nitroso compounds. The reaction conditions must be carefully controlled to ensure complete reduction while avoiding over-reduction or side reactions [12].

Additional Substituted Derivatives

The synthesis of 4-methoxy-2-phenyl-1,3-benzothiazole is accomplished through direct condensation of 2-aminothiophenol with 4-methoxybenzaldehyde in the presence of an oxidant, typically achieving yields of 80-90% with purities exceeding 98% [1]. The 6-chloro-4-methoxy derivative is prepared through chlorination of the parent methoxy compound using sulfuryl chloride in the presence of aluminum chloride catalyst, yielding 55-70% of the desired product [6].

The 2-amino-4-methoxy-1,3-benzothiazole derivative is synthesized through direct cyclization of appropriate precursors using potassium thiocyanate and bromine in acidic medium, achieving yields of 70-80% with purities exceeding 95% [6]. The 4-methoxy-6-nitro derivative is prepared through selective nitration of the 4-methoxy parent compound using nitric acid in sulfuric acid medium, yielding 60-75% of the target product with purities exceeding 90%.

Industrial-Scale Production Optimization Challenges

The transition from laboratory-scale synthesis to industrial production of 4-methoxy-1,3-benzothiazole presents numerous technical and economic challenges that require comprehensive optimization strategies.

Raw Material Cost Considerations

The high cost of 2-aminothiophenol precursors represents a significant economic challenge in industrial production. The price volatility of sulfur-containing aromatic compounds, coupled with limited supplier availability, creates substantial cost pressures [13]. Current research efforts focus on developing alternative synthetic routes using cheaper starting materials or implementing more efficient precursor synthesis methods to reduce overall production costs.

Reaction Scalability Issues

Heat transfer limitations in large-scale reactors pose significant challenges for maintaining optimal reaction conditions. The exothermic nature of many benzothiazole formation reactions requires precise temperature control to prevent hot spots and ensure uniform product quality [14]. Scale-up studies have revealed that traditional batch reactors suffer from inadequate mixing and heat transfer efficiency, leading to reduced yields and longer reaction times compared to laboratory conditions.

Continuous flow reactor technology has emerged as a promising solution for addressing scalability challenges. These systems offer superior heat and mass transfer characteristics, enabling better reaction control and potentially higher yields [15]. Pilot-scale testing of continuous flow processes has demonstrated improved consistency and reduced energy consumption compared to traditional batch processes.

Purification and Quality Control

Industrial-scale purification presents unique challenges, as column chromatography methods commonly used in laboratory settings are not economically viable for large-scale production [4]. Alternative purification strategies based on crystallization, distillation, or liquid-liquid extraction must be developed and optimized for each specific derivative.

Quality control requirements for pharmaceutical and agrochemical applications demand consistent product purity and the absence of specific impurities. Advanced analytical methods including high-performance liquid chromatography and mass spectrometry are essential for monitoring product quality throughout the production process [13].

Environmental and Safety Considerations

Industrial benzothiazole production generates substantial quantities of organic waste and solvent emissions, requiring comprehensive environmental management strategies [16]. Regulatory compliance costs associated with waste disposal and emission control represent significant operational expenses.

The handling of hazardous reagents such as bromine, nitric acid, and various organic solvents requires specialized safety equipment and training programs. Automated handling systems and remote monitoring technologies are being implemented to minimize worker exposure and improve process safety [17].

Process Optimization Strategies

Energy efficiency improvements through process optimization and heat recovery systems can significantly reduce operational costs. The implementation of solvent recycling programs and waste minimization strategies addresses both environmental concerns and economic considerations [14].

Green chemistry approaches, including the use of environmentally benign solvents and catalysts, are being actively pursued to meet increasingly stringent environmental regulations while maintaining economic viability [8]. The development of catalytic processes that eliminate the need for stoichiometric oxidants or reducing agents represents a particularly promising area for process improvement.

Technology Development and Implementation

The commercial implementation of improved purification methods and process control systems requires substantial capital investment and technical expertise. Many promising technologies remain in the research and development phase, requiring additional pilot-scale testing before full commercial deployment [13].

The nuclear magnetic resonance spectroscopic analysis of 4-methoxy-1,3-benzothiazole provides comprehensive structural information through both proton and carbon-13 nuclear magnetic resonance techniques. The methoxy substituent at the 4-position significantly influences the chemical environment of neighboring atoms, resulting in distinctive spectral signatures [1] .

In proton nuclear magnetic resonance spectroscopy, the methoxy group appears as a characteristic singlet in the range of 3.8-4.0 parts per million, representing the three equivalent methyl protons attached to oxygen [1] [3]. The aromatic protons of the benzothiazole framework exhibit distinct chemical shifts reflective of their electronic environments. The H-5 proton, ortho to the methoxy substituent, resonates as a doublet at 7.0-7.3 parts per million with coupling constants of 8.0-8.5 hertz due to coupling with the adjacent H-6 proton [4] [5]. The remaining aromatic protons H-6 and H-7 appear as multiplets in the 7.4-7.6 parts per million region, while the thiazole ring protons exhibit characteristic downfield shifts at 7.8-8.1 parts per million for H-2 and 8.9-9.2 parts per million for H-4, reflecting the electron-withdrawing nature of the thiazole nitrogen [6] [7].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the methoxy carbon signal at 55.3 parts per million, which serves as a diagnostic peak for methoxy-substituted benzothiazoles [8] [1]. The carbon atoms of the benzothiazole framework display characteristic chemical shifts: the methoxy-substituted C-4 appears at 104-110 parts per million, aromatic carbons C-5, C-6, and C-7 resonate in the 120-125 parts per million range, while C-8 and C-9 appear at 135-145 parts per million [7] [9]. The thiazole C-2 carbon exhibits a distinctive downfield shift at 155-162 parts per million due to its proximity to the electronegative nitrogen and sulfur atoms, while quaternary carbons appear in the 168-175 parts per million region [4] [10].

Infrared Vibrational Mode Analysis

Infrared spectroscopy provides detailed information about the vibrational modes of 4-methoxy-1,3-benzothiazole, with the methoxy substituent contributing characteristic absorption bands that complement the benzothiazole framework vibrations [9] [11]. The comprehensive vibrational analysis reveals distinct frequency regions corresponding to specific functional group motions and molecular framework vibrations.

The aromatic carbon-hydrogen stretching vibrations appear in the 3080-3100 wavenumber region with weak to medium intensity, characteristic of benzothiazole derivatives [9] [11]. The methoxy group contributes distinctive vibrational modes, including carbon-hydrogen stretching at 2920-2970 wavenumbers and carbon-hydrogen bending at 1450-1470 wavenumbers [7] [12]. The carbon-oxygen stretching of the methoxy group produces a strong absorption band at 1240-1260 wavenumbers, while the carbon-oxygen-carbon stretching appears at 1000-1050 wavenumbers [9] [11].

The benzothiazole framework exhibits characteristic vibrational signatures, with the carbon-nitrogen stretching of the thiazole ring appearing as a strong absorption at 1580-1600 wavenumbers [9] [11]. Aromatic carbon-carbon stretching vibrations produce medium to strong intensity bands in the 1520-1540 wavenumber region [7] [9]. The aromatic carbon-hydrogen out-of-plane bending vibrations are observed at 750-780 wavenumbers, while the carbon-sulfur stretching of the thiazole ring appears at 680-720 wavenumbers with medium intensity [9] [13].

Density functional theory calculations using B3LYP methodology with 6-311G(d,p) basis sets provide excellent correlation with experimental infrared data, with scaling factors of approximately 0.9679 accounting for harmonic approximation limitations [9]. The vibrational mode assignments benefit from potential energy distribution analysis, which confirms the mixing of fundamental modes and validates the spectral interpretations [9] [11].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 4-methoxy-1,3-benzothiazole under electron ionization conditions reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination [14] [15]. The molecular ion peak appears at mass-to-charge ratio 165, corresponding to the molecular formula C₈H₇NOS [12] [15].

The primary fragmentation pathways involve loss of functional groups and ring system cleavages. The base peak typically appears at mass-to-charge ratio 165, representing the intact molecular ion [15]. Significant fragment ions include mass-to-charge ratio 150, resulting from methyl radical loss from the methoxy group through α-cleavage mechanisms [14] [15]. Carbon monoxide elimination produces a fragment at mass-to-charge ratio 137 with moderate intensity, while acetyl group loss generates an ion at mass-to-charge ratio 122 through McLafferty rearrangement processes [14].

Ring system fragmentations produce characteristic ions that aid in structural elucidation. The benzene ring fragmentation yields ions at mass-to-charge ratio 109, while retention of the thiophenol moiety produces fragments at mass-to-charge ratio 95 [14] [15]. Smaller heterocyclic fragments appear at mass-to-charge ratio 82, corresponding to pyridine-like ions, and mass-to-charge ratio 69, representing furan-like structures [14]. Simple cleavage processes generate acetone-like ions at mass-to-charge ratio 58 [14] [15].

The fragmentation patterns exhibit relative intensities that reflect the stability of the resulting ionic species. The molecular ion maintains 100% relative intensity as the base peak, while the methyl loss fragment shows 45% relative intensity [15]. Benzene ring fragmentation products exhibit 35% relative intensity, indicating moderate stability, while smaller fragments show progressively lower intensities ranging from 8% to 25% [14] [15].

Ultraviolet-Visible Absorption Profiles and Electronic Transitions

Ultraviolet-visible spectroscopy reveals the electronic transition characteristics of 4-methoxy-1,3-benzothiazole, with the methoxy substituent significantly influencing the absorption profile through its electron-donating properties [16] . The compound exhibits multiple absorption bands corresponding to different electronic transitions within the conjugated system.

The primary absorption band appears at 272-276 nanometers with extinction coefficients of 18,000-25,000 inverse molar centimeters, corresponding to π → π* transitions within the benzene ring system [16] [18]. This benzenoid transition exhibits slight hypsochromic shifts in polar solvents due to differential solvation effects on ground and excited states [16]. The methoxy substituent, acting as an electron-donating group through resonance, stabilizes the π-system and influences the transition energy [16] .

A secondary absorption band occurs at 320-340 nanometers with extinction coefficients of 8,000-12,000 inverse molar centimeters, attributed to n → π* transitions involving the nitrogen lone pair electrons [16] . This transition shows bathochromic shifts in polar solvents due to stabilization of the excited state through hydrogen bonding interactions [16]. The thiazole nitrogen's electronic environment significantly influences this transition energy [16] [19].

Extended conjugation between the benzothiazole system and substituents produces a longer wavelength absorption at 436-486 nanometers with extinction coefficients of 3,000-8,000 inverse molar centimeters [16]. This band corresponds to intramolecular charge transfer transitions and exhibits strong bathochromic shifts with increasing solvent polarity [16] . The methoxy substituent enhances this charge transfer character through its electron-donating properties, creating a push-pull electronic system [16] [20].